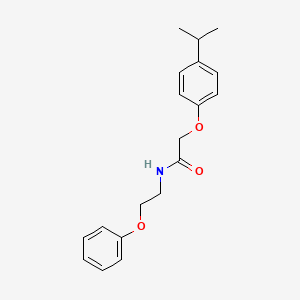

Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a chemical compound belonging to the triazine class, which has been explored for various chemical properties and reactivity due to its unique structure. The research on this compound spans over decades, focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of ethyl 1,2,4-triazine-5-carboxylates has been demonstrated through regioselective procedures that ensure the high selectivity towards the desired product. For instance, Ohsumi and Neunhoeffer (1992) detailed a method involving the heating of N,N-dimethylaminomethylene- or ethoxymethylenehydrazones with ammonium acetate in acetic acid at 100°C, which confirmed the absence of regio isomers (6-carboxylates) through NMR studies, indicating the procedure's high regioselectivity (Ohsumi & Neunhoeffer, 1992).

Molecular Structure Analysis

Analysis of molecular structure often involves crystallography and spectroscopic methods. Research on similar triazine compounds has shown how specific substitutions on the triazine ring can influence the molecular conformation and electronic structure, as demonstrated in studies by Hermon and Tshuva (2008) on ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds (Hermon & Tshuva, 2008).

Aplicaciones Científicas De Investigación

Synthetic Strategies and Chemical Reactivities

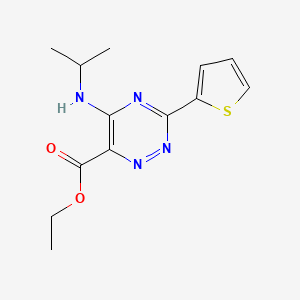

The synthesis of 1,2,4-triazine derivatives, including Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, has garnered interest due to their significant applications in medicinal, pharmacological, and biological fields. These compounds serve as vital probes, drugs, semi-drugs, and bioactive systems. Recent advancements have highlighted extensive literature on the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives, showcasing their potential in creating anticancer, anti-HIV, and antimicrobial agents, among others. The reactivity of these compounds is influenced by factors such as solvent polarity, temperature, and tautomeric forms present (Makki, Abdel-Rahman, & Alharbi, 2019).

Biological Significance

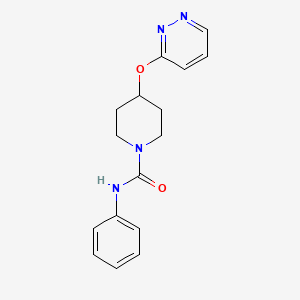

1,2,4-Triazine scaffolds have been identified as a core moiety in the development of future drugs due to their potent pharmacological activity. Various synthetic derivatives of triazine have been prepared and evaluated for a broad spectrum of biological activities in different models, showing promising results as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory agents (Verma, Sinha, & Bansal, 2019). These findings underscore the versatility and importance of triazine derivatives in medicinal chemistry and drug development.

Antitumor Activities

The antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives have been extensively reviewed, demonstrating their efficacy across a wide range of biological activities, including antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. This comprehensive analysis from the end of the last century to 2016 underscores the potential of 1,2,3-triazine molecules as scaffolds for the development of antitumor compounds, highlighting their simple synthesis and broad activity spectrum (Cascioferro et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 5-(propan-2-ylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-4-19-13(18)10-12(14-8(2)3)15-11(17-16-10)9-6-5-7-20-9/h5-8H,4H2,1-3H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYQZRXJXYICFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(isopropylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2497275.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)

![N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497277.png)

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)